3-Methylbenzo[c]isoxazole-4,7-dione
CAS No.: 113396-56-8
Cat. No.: VC20878702
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113396-56-8 |
|---|---|
| Molecular Formula | C8H5NO3 |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 3-methyl-2,1-benzoxazole-4,7-dione |
| Standard InChI | InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
| Standard InChI Key | JVFYCZXPHOYKHC-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=O)C=CC(=O)C2=NO1 |
| Canonical SMILES | CC1=C2C(=O)C=CC(=O)C2=NO1 |
Introduction
Chemical Structure and Properties
3-Methylbenzo[c]isoxazole-4,7-dione belongs to the class of heterocyclic compounds known as benzisoxazoles. The compound features a five-membered isoxazole ring (containing one nitrogen and one oxygen atom) fused with a benzene ring that bears two carbonyl groups at positions 4 and 7, creating a quinone-like structure. The methyl group is attached at position 3 of the isoxazole ring, contributing to its distinctive chemical properties.
The basic chemical information for this compound is summarized in the table below:
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-2,1-benzoxazole-4,7-dione |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| CAS Number | 113396-56-8 |
| Standard InChI | InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
| Standard InChIKey | JVFYCZXPHOYKHC-UHFFFAOYSA-N |
| SMILES Notation | CC1=C2C(=O)C=CC(=O)C2=NO1 |
| Canonical SMILES | CC1=C2C(=O)C=CC(=O)C2=NO1 |
| Synonyms | 2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI) |
The compound contains an isoxazole moiety, which is a five-membered heterocyclic structure with adjacent nitrogen and oxygen atoms . This structural feature is common in many bioactive compounds and pharmaceuticals, contributing to the potential biological significance of 3-Methylbenzo[c]isoxazole-4,7-dione.
Related Compounds and Derivatives
Several compounds structurally related to 3-Methylbenzo[c]isoxazole-4,7-dione have been reported in the literature, with varying substituents and biological activities.
5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
A notable derivative is 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione, which incorporates a 3-chlorophenyl amino group at position 5 of the basic scaffold. This compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉ClN₂O₃ |
| Molecular Weight | 288.68 g/mol |
| IUPAC Name | 5-(3-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
| Standard InChI | InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-3-8(15)5-9/h2-6,16H,1H3 |
| Standard InChIKey | PCNOQAJZQMDKED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)Cl |
Preliminary studies indicate that this derivative may inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity.
Other Isoxazole Derivatives
The isoxazole scaffold appears in numerous bioactive natural products and pharmaceuticals . These compounds demonstrate a wide range of biological activities, including:
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Anticancer properties
-
Antibiotic effects
-
Antimicrobial activity
-
Antifungal properties
The versatility of the isoxazole core structure makes it a privileged scaffold in medicinal chemistry and drug discovery .
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for rational drug design and optimization of lead compounds.
Quantum-Chemical Calculations
Studies on similar isoxazole derivatives have utilized quantum-chemical calculations to understand structure-activity relationships. Methods such as AM1 (a semi-empirical method for geometry optimization), estimation of descriptor values, and localization of HOMO and LUMO orbitals have been employed .
These investigations have been extended using the B3LYP hybrid exchange-correlation energy functional and the 6-31G(d,p) basis set . The Polarizable Continuum solvent model has also been considered to analyze solvent influence on electron density and electrostatic potential around exemplary molecules .
Structure-Activity Correlations
Correlations between molecular structure and biological properties have been established using stepwise selection of scales for multiple linear regression (MLR) . This approach helps identify which structural features contribute most significantly to specific biological activities, guiding the design of more potent derivatives.
Comparative Analysis with Other Isoxazole Compounds
Comparing 3-Methylbenzo[c]isoxazole-4,7-dione with other isoxazole derivatives provides insight into its potential applications and activities.
Comparison with Trifluoromethyl-Substituted Isoxazoles
Trifluoromethyl-substituted isoxazoles represent a prevalent scaffold in biomedical research and drug discovery programs . These compounds often exhibit enhanced metabolic stability and increased lipophilicity compared to their non-fluorinated counterparts.
3-Methylbenzo[c]isoxazole-4,7-dione lacks the trifluoromethyl group but contains a unique dione functionality that may confer distinct reactivity and biological properties.
Comparison with Betulin-Based Isoxazole Derivatives
Betulin-based isoxazole derivatives have demonstrated cytotoxic activity against human cancer cell lines, with IC₅₀ values ranging from 7.9-22.1 μM . While 3-Methylbenzo[c]isoxazole-4,7-dione is structurally different from these triterpene derivatives, it may share some mechanistic features in terms of cytotoxicity and potential anticancer applications.
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